molecular formula C23H22N4O4 B5025359 (2-Methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate

(2-Methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate

Cat. No.: B5025359
M. Wt: 418.4 g/mol
InChI Key: CKBZWARCYXDNAW-UHFFFAOYSA-N
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Description

(2-Methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the nitrophenyl group: This step involves the nitration of the pyrazole ring using a nitrating agent such as nitric acid.

    Addition of the cyanoethyl group: This can be done through a nucleophilic substitution reaction using a cyanoethylating agent.

    Formation of the carboxylate group: This step involves the esterification of the pyrazole ring with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be explored for therapeutic uses.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2-Methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, modulating their activity. The cyanoethyl group can participate in nucleophilic reactions, affecting cellular pathways. The overall effect of the compound depends on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate is unique due to its combination of a pyrazole ring, a nitrophenyl group, and a cyanoethyl group

Properties

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15(2)18-6-5-16(3)21(13-18)31-23(28)20-14-26(12-4-11-24)25-22(20)17-7-9-19(10-8-17)27(29)30/h5-10,13-15H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBZWARCYXDNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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